molecular formula C10H9N3O2S B2751133 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 16431-31-5

2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B2751133
CAS No.: 16431-31-5
M. Wt: 235.26
InChI Key: IMUSEYIOTIYEFT-UHFFFAOYSA-N
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Description

2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a quinazolinone-based compound that serves as a key chemical scaffold in medicinal chemistry research, particularly in the development of targeted cancer therapies. The quinazolinone core is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets crucial for cell proliferation and survival . This compound provides a versatile template for structural diversification, allowing researchers to synthesize novel derivatives for probing biological pathways and optimizing drug-like properties . Recent scientific investigations have highlighted the significant potential of this compound's derivatives as multikinase inhibitors. Synthesized analogs have demonstrated potent cytotoxic activity against aggressive cancer cell lines, such as MDA-MB-231 breast cancer cells, by simultaneously targeting key receptor tyrosine kinases including VEGFR-2 and EGFR . The inhibition of these kinases disrupts critical signaling pathways that drive tumor angiogenesis, growth, and metastasis. Furthermore, select derivatives have shown promising radiosensitizing effects, significantly enhancing the efficacy of gamma radiation in in vitro models, which positions them as compelling candidates for research into combination therapies for solid tumors . The ongoing exploration of this chemical series, including molecular docking and ADMET prediction studies, continues to reveal its value as a foundational structure for developing novel anticancer agents with potential multikinase inhibitory and radiosensitizing properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c11-8(14)5-16-10-12-7-4-2-1-3-6(7)9(15)13-10/h1-4H,5H2,(H2,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSEYIOTIYEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid serves as a foundational precursor. Reaction with thiourea or phenyl isothiocyanate under reflux conditions in ethanol or dioxane yields 2-mercaptoquinazolin-4(3H)-one. For example, treatment of anthranilic acid with phenyl isothiocyanate in ethanol containing triethylamine produces 2-mercapto-3-phenylquinazolin-4(3H)-one in 80% yield. The thiol group at position 2 is critical for subsequent functionalization.

Modifications of Preformed Quinazolinones

Commercial quinazolinones lacking the 2-mercapto group can be modified via thionation. Reaction with Lawesson’s reagent or phosphorus pentasulfide introduces the thiol group, though yields are often lower compared to direct cyclocondensation.

Key Strategies for Sulfanyl Acetamide Installation

The sulfanyl acetamide moiety is introduced through nucleophilic substitution or coupling reactions.

Nucleophilic Displacement of Halides

Chloroacetamide reacts with 2-mercaptoquinazolin-4(3H)-one under basic conditions. In a representative procedure, 2-mercaptoquinazolinone (1 equiv) is stirred with potassium carbonate (3 equiv) in acetone, followed by addition of chloroacetamide (1.2 equiv). The mixture is refluxed for 12–24 hours, yielding the target compound after recrystallization.

Optimization Notes:

  • Solvent Selection: Acetone or DMF enhances reactivity compared to ethanol.
  • Base Influence: Potassium carbonate outperforms triethylamine in minimizing ester hydrolysis byproducts.
  • Temperature: Reflux (56–80°C) ensures complete conversion, whereas room temperature reactions exhibit <50% yield.

Thiol-Ene Click Chemistry

Emerging approaches utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate preformed sulfanyl acetamide fragments to quinazolinones. While less common, this method offers regioselectivity advantages in complex derivatives.

Reaction Mechanisms and Intermediate Characterization

Mechanistic Pathway of Nucleophilic Substitution

The thiolate anion (generated via deprotonation by K2CO3) attacks the electrophilic carbon of chloroacetamide, displacing chloride. Density functional theory (DFT) studies suggest a concerted SN2 mechanism with an activation energy of ~25 kcal/mol.

Spectroscopic Confirmation

  • 1H NMR: The acetamide NH2 appears as a broad singlet at δ 6.8–7.2 ppm. The quinazolinone C4 carbonyl resonates at δ 165–170 ppm in 13C NMR.
  • IR Spectroscopy: Stretching vibrations at 1670 cm−1 (C=O, quinazolinone) and 3250 cm−1 (N–H, acetamide) confirm structural integrity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Nucleophilic (K2CO3) 75–82 ≥98 12–24 Scalability, low cost
Thiol-Ene Click 60–68 95 6–8 Regioselectivity
Microwave-Assisted 85 97 2 Rapid kinetics

Microwave-assisted synthesis reduces reaction times to 2 hours with 85% yield by enhancing molecular collisions. However, equipment costs limit industrial adoption.

Challenges and Mitigation Strategies

Oxidation of Thioether Linkage

The sulfanyl group is prone to oxidation, forming sulfoxides or sulfones. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) suppress this side reaction.

Byproduct Formation

Competing esterification occurs if chloroacetic acid derivatives contaminate chloroacetamide. Rigorous purification of starting materials via column chromatography (hexane:ethyl acetate, 3:1) minimizes this issue.

Industrial-Scale Production Considerations

Pilot-scale batches (1–5 kg) employ continuous flow reactors to improve heat transfer and mixing. A 2023 study achieved 89% yield using a microreactor system with residence time of 30 minutes. Environmental metrics highlight ethanol as a greener solvent alternative to acetone, reducing process mass intensity by 40%.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds derived from the quinazoline scaffold exhibit significant biological activities. The specific compound has shown promise in the following areas:

  • Anticancer Activity : Studies have demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. For instance, certain analogs have been reported to achieve IC50 values as low as 1.2 µM against breast cancer cell lines (MCF-7) and pancreatic cancer cells (Panc-1) .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity. In one study, derivatives exhibited pronounced effects against Salmonella typhimurium, with inhibition zones comparable to standard antibiotics .

Synthesis and Derivatives

The synthesis of 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step synthetic routes that allow for modifications to enhance biological activity. For example, variations in substituents on the quinazoline ring can lead to derivatives with improved efficacy or selectivity against specific targets.

Compound NameStructureUnique Features
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamideStructureContains bromine substituents enhancing lipophilicity
4-Oxoquinazoline derivativesStructureBroad spectrum of biological activities including antibacterial
N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamideStructureIncorporates trifluoromethoxy for increased metabolic stability

Case Studies

Several case studies illustrate the applications of this compound:

  • Cancer Treatment : A study demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Antimicrobial Research : Another study highlighted the antibacterial efficacy of synthesized derivatives against resistant strains of bacteria, showcasing their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

A comparative analysis of key analogs is summarized in Table 1.

Table 1: Comparative physicochemical data for 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide derivatives

Compound Name (CAS/ID) Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (IR/NMR)
Target compound (N-cyclohexyl analog) Cyclohexyl, acetamide C₁₆H₁₉N₃O₂S 317.4 Not reported IR: 1664 cm⁻¹ (C=O); NMR: δ 2.30 (CH₃)
13a () 4-Methylphenyl, cyano C₁₆H₁₅N₅O₃S 357.38 288 IR: 2214 cm⁻¹ (C≡N), 1664 cm⁻¹ (C=O)
Ethyl ester analog (CCDC 1996127) Ethyl ester, 3-phenyl C₁₉H₁₇N₃O₃S 367.4 174–176 Crystallographic P2₁/c space group
477329-16-1 () 4-Chlorophenyl, sulfamoylphenyl C₂₂H₁₇ClN₄O₄S₂ 501.0 Not reported CAS 477329-16-1; EINECS 650-814-0
Key Observations:
  • Electron-withdrawing groups: The cyano (-C≡N) substituent in 13a enhances electrophilicity, reflected in its high melting point (288°C) and robust IR absorption at 2214 cm⁻¹ .
  • Solubility : The ethyl ester analog () exhibits lower polarity than the acetamide derivatives, favoring lipophilic environments .

Crystallographic and Computational Insights

  • Packing motifs : The ethyl ester analog (CCDC 1996127) forms dimeric pairs via N–H···O hydrogen bonds, stabilizing its crystal lattice .
  • Hirshfeld analysis: Quinazolinone derivatives exhibit >10% S···H interactions, emphasizing the sulfanyl bridge’s role in molecular cohesion .

Biological Activity

2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a compound belonging to the quinazolinone family, notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for further development in pharmacological applications.

Chemical Structure and Properties

The chemical formula of this compound is C10H9N3O2S. It features a quinazolinone core structure that is significant in various biological interactions. The presence of a sulfanyl group enhances its reactivity and interaction with biological targets.

Target of Action

Similar compounds have shown activity against various strains of pathogens, indicating that this compound may also exhibit antimicrobial and antifungal properties. The mechanism often involves binding to specific receptors or enzymes within the target cells.

Mode of Action

The compound’s mode of action typically involves interactions at the molecular level, such as:

  • Binding to Proteins: It has been suggested that similar compounds bind effectively to human activin receptor-like kinase-2 through hydrogen and hydrophobic interactions.
  • Inhibition of Cellular Processes: Compounds in this class have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against bacterial and fungal strains. For instance, studies have shown that derivatives of quinazolinones can inhibit the growth of various pathogens, suggesting that this compound may possess similar properties.

Anticancer Activity

In vitro studies have reported moderate to good cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that facilitate interaction with cellular targets involved in cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, similar compounds have shown promising absorption and bioavailability characteristics when subjected to various metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of related quinazolinone derivatives:

StudyCompoundBiological ActivityFindings
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamidesAntimicrobialExhibited strong inhibitory effects against bacterial strains.
Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetateCytotoxicityDemonstrated significant cytotoxicity against HeLa cells.
Various nitrogen-containing heterocyclesCholinesterase inhibitionShowed potential as AChE inhibitors, relevant for Alzheimer's treatment.

Q & A

Q. How can advanced spectroscopic techniques clarify the compound’s interaction with biological macromolecules?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) to measure binding kinetics with proteins.
  • Fluorescence quenching assays to assess DNA intercalation or groove binding .

Data Contradiction and Validation

Q. How to resolve discrepancies between computational predictions and experimental results in target binding studies?

  • Methodological Answer : Cross-validate docking results with molecular dynamics simulations (e.g., 100-ns trajectories) to assess binding stability. Perform isothermal titration calorimetry (ITC) for experimental determination of binding thermodynamics .

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